Comparative Basicity: Cyclohexylamine vs. Aniline and Aliphatic Amines
Cyclohexylamine exhibits a significantly higher basicity (pKa ≈ 11.3) compared to its aromatic analog aniline (pKa ≈ 9.4) and is also stronger than common aliphatic amines like methylamine (pKa ≈ 10.6) and ethylamine (pKa ≈ 10.6) [1]. This is due to the lack of resonance stabilization of the lone pair on nitrogen in cyclohexylamine, making the electrons more available for protonation compared to the conjugated system in aniline . The enhanced basicity of cyclohexylamine is a key differentiator for applications requiring a stronger base without the resonance-stabilized character of aromatic amines.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 11.3 |
| Comparator Or Baseline | Aniline: pKa ≈ 9.4; Methylamine: pKa ≈ 10.6; Ethylamine: pKa ≈ 10.6; Dimethylamine: pKa ≈ 11.0 |
| Quantified Difference | pKa difference: +1.9 vs. Aniline; +0.7 vs. Methylamine/Ethylamine; +0.3 vs. Dimethylamine |
| Conditions | Aqueous solution at 25°C (reported pKa values from literature compilation) |
Why This Matters
Procurement of a stronger base with defined pKa is crucial for optimizing reaction yields in acid-base chemistry, particularly where aromatic amines like aniline are too weak to drive reactions to completion.
- [1] DMCHA. Detailed Comparative Analysis of the Physical and Chemical Properties of Cyclohexylamine and Other Amine Compounds. 2024. Accessed 2026. View Source
